3-nitro-1H-Pyrazol-4-amine
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Overview
Description
3-nitro-1H-Pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The presence of a nitro group at the third position and an amino group at the fourth position makes this compound a unique compound with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-Pyrazol-4-amine typically involves the nitration of 1H-pyrazol-4-amine. One common method is the reaction of 1H-pyrazol-4-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyrazole ring.
Another method involves the use of 4-chloro-3,5-dinitropyrazole as a starting material, which is then reacted with dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced nitrating agents and catalysts can enhance the efficiency of the process, reducing the reaction time and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-Pyrazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Cyclization: Reagents such as hydrazines, aldehydes, and ketones under acidic or basic conditions.
Major Products Formed
Reduction: 3-amino-1H-Pyrazol-4-amine.
Substitution: Various N-substituted pyrazole derivatives.
Cyclization: Fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-nitro-1H-Pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of energetic materials due to its high thermal stability and positive heat of formation.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1H-Pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors. For example, aminopyrazoles have been shown to inhibit kinases like p38MAPK, which are involved in inflammatory pathways . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar energetic properties and applications in materials science.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine:
Uniqueness
3-nitro-1H-Pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and amino groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-nitro-1H-pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZVDIIFPQUKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901502 |
Source
|
Record name | NoName_628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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